molecular formula C8H9BrOS B15321812 4-(5-Bromothiophen-2-yl)butanal

4-(5-Bromothiophen-2-yl)butanal

Cat. No.: B15321812
M. Wt: 233.13 g/mol
InChI Key: PVXBMQOITDFZSB-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)butanal is an organic compound with the molecular formula C8H9BrOS and a molecular weight of 233.13 g/mol . It features a bromine-substituted thiophene ring attached to a butanal group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)butanal typically involves the bromination of thiophene followed by a formylation reaction. One common method is the bromination of thiophene to produce 5-bromothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-yl)butanal depends on its specific application and the molecular targets involvedThe bromine and aldehyde functional groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromothiophen-2-yl)benzonitrile
  • 4-(5-Bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d:4,5-d’]bis([1,2,3]triazole)-6-ium-5-ide
  • 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole

Uniqueness

4-(5-Bromothiophen-2-yl)butanal is unique due to its specific combination of a bromine-substituted thiophene ring and an aldehyde group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various complex molecules .

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)butanal

InChI

InChI=1S/C8H9BrOS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-6H,1-3H2

InChI Key

PVXBMQOITDFZSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CCCC=O

Origin of Product

United States

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